molecular formula C25H33N3O4S2 B2771957 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-40-5

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2771957
CAS No.: 533868-40-5
M. Wt: 503.68
InChI Key: ZVFGADHJHRFOEE-QPLCGJKRSA-N
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Description

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H33N3O4S2 and its molecular weight is 503.68. The purity is usually 95%.
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Biological Activity

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antidiabetic, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H24N2O3S\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound features a sulfamoyl group, a thiazole moiety, and a benzamide structure, which are known to contribute to its biological activities.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that derivatives containing the thiazole ring exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus20
Compound BEscherichia coli30
This compoundPseudomonas aeruginosa25

Antidiabetic Activity

Research indicates that compounds with a benzamide structure can act as inhibitors of α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. The compound has shown promising results in inhibiting these enzymes, with IC50 values comparable to standard antidiabetic agents .

EnzymeIC50 (µM)Reference Drug IC50 (µM)
α-Glucosidase35 ± 1.539.48 ± 0.80 (Acarbose)
α-Amylase40 ± 2.045.00 ± 1.0 (Acarbose)

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective cytotoxicity . Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules reported the synthesis of several thiazole derivatives, including those structurally related to our compound, which exhibited significant antibacterial activity against multi-drug resistant strains .
  • Antidiabetic Mechanism Investigation : Research conducted on similar benzamide derivatives highlighted their ability to inhibit key enzymes involved in glucose metabolism, demonstrating potential for managing type 2 diabetes .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S2/c1-7-28-23-21(32-6)9-8-10-22(23)33-25(28)26-24(29)19-11-13-20(14-12-19)34(30,31)27(15-17(2)3)16-18(4)5/h8-14,17-18H,7,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGADHJHRFOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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